beta-Estradiol 3-(beta-D-glucuronide) sodium salt

Descripción general

Descripción

Beta-Estradiol 3-(beta-D-glucuronide) sodium salt is a non-cholestatic regioisomer of the estrogen metabolite, E217G (beta-Estradiol 17-(beta-d-glucuronide)). It has been used in estrogen administration . It has also been used to determine the amount of two types of glucuronidated estradiols such as estradiol-3- α glucuronide and estradiol-17- β glucuronide .

Molecular Structure Analysis

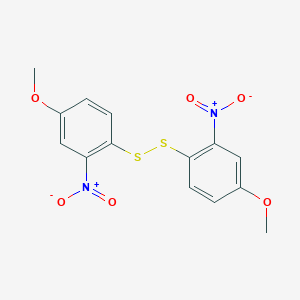

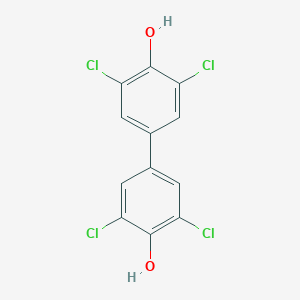

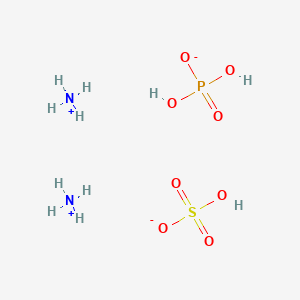

The linear formula of beta-Estradiol 3-(beta-D-glucuronide) sodium salt is C24H31O8Na . The molecular weight is 470.49 . The SMILES string is [Na].CC12CCC3C(CCc4cc(OC5OC(C(O)C(O)C5O)C(O)=O)ccc34)C1CCC2O .Chemical Reactions Analysis

Beta-Estradiol 3-(beta-D-glucuronide) sodium salt acts as a substrate for multidrug resistance protein 2 (MRP2), competing with E217G for MRP2-mediated transport . It has been reported to inhibit E217G transport through rat organic anion-transporting polypeptide 1 .Physical And Chemical Properties Analysis

Beta-Estradiol 3-(beta-D-glucuronide) sodium salt is a powder . It is soluble in water at 10 mg/mL, clear to slightly hazy . It is stored at -20°C .Aplicaciones Científicas De Investigación

Application in Cholestasis Studies

β-Estradiol 3-(β-D-glucuronide) (E2G) has been a focus in the study of cholestasis. Kinbara et al. (1997) investigated the role of E2G in inducing intrahepatic cholestasis in rats and explored therapeutic approaches using sodium tauroursodeoxycholate. They found that this compound could improve E2G-induced cholestasis by increasing the biliary excretion rate of E2G, suggesting potential treatment strategies for drug-induced acute cholestasis in humans (Kinbara et al., 1997).

Role in Estrogen Metabolism

Research on the metabolism and environmental occurrence of estrogens has included E2G. Zhang et al. (2014) developed methods to investigate the presence of E2G in livestock excreta and its fate in composting processes. Their findings indicated significant excretion of E2G, particularly in swine urine, highlighting the potential environmental impact of estrogen metabolites (Zhang et al., 2014).

Transport and Binding Studies

E2G has been extensively studied for its transport and binding properties in liver cells. Vore and Hoffman (1994) characterized the transport of E2G in rat liver basolateral membrane vesicles, providing insights into its facilitated diffusion mechanism. This research contributes to understanding how E2G and similar compounds are processed in the liver (Vore & Hoffman, 1994).

Enzymatic Treatment and Degradation

Tanaka et al. (2009) explored the enzymatic treatment of E2G for environmental applications. They developed a system using β-D-glucuronidase and laccase enzymes to efficiently degrade E2G, addressing concerns about estrogenic activities in wastewater (Tanaka et al., 2009).

Radiopharmaceutical Applications

Biber et al. (2006) synthesized a derivative of estradiol glucuronide with potential radiopharmaceutical applications. They investigated its biodistribution and imaging capabilities in rats, indicating its potential use in medical imaging, particularly for breast tumors (Biber et al., 2006).

Propiedades

InChI |

InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAKKUWGHXAGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585145 | |

| Record name | PUBCHEM_16219308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Estradiol 3-(beta-D-glucuronide) sodium salt | |

CAS RN |

14982-12-8 | |

| Record name | PUBCHEM_16219308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-Estradiol 3-(β-D-glucuronide)sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)